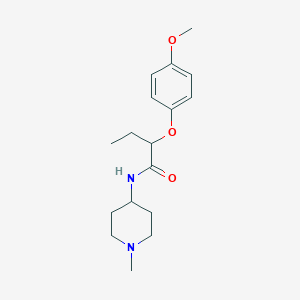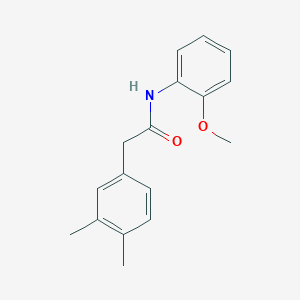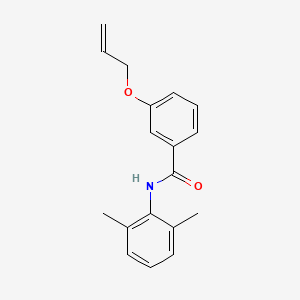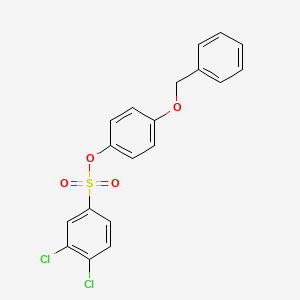
2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as MPWB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPWB is a synthetic compound that belongs to the class of piperidine derivatives. It has been found to have various biochemical and physiological effects, making it a promising compound for research purposes.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and receptors in the body. 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is believed to contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which is believed to contribute to its neuroprotective effects. 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been found to have analgesic activity, making it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been found to have low toxicity, making it safe for use in lab experiments. However, there are also limitations to the use of 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects. Additionally, the optimal dosage and administration of 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide have not been established.
Orientations Futures
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. Further studies are needed to fully understand its mechanism of action and its effects on different diseases. Additionally, the development of analogs of 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide may lead to the discovery of more potent and selective compounds for use in research and drug development. The potential of 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide as a drug candidate for the treatment of cancer and neurological disorders should also be further explored.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves several steps. The first step involves the reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-methoxyphenoxy)ethylamine. The second step involves the reaction of 2-(4-methoxyphenoxy)ethylamine with 1-methyl-4-piperidone to form 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. The synthesis of 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been used in various scientific research applications. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-16(22-15-7-5-14(21-3)6-8-15)17(20)18-13-9-11-19(2)12-10-13/h5-8,13,16H,4,9-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKBOBOXKRFRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B5019890.png)
![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5019897.png)


![N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5019931.png)


![1-(2-methoxybenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5019957.png)
![2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-furamide](/img/structure/B5019959.png)
![ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5019967.png)

![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5019976.png)
![1-{3-[1-(3-ethoxybenzyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5019978.png)
![3-methoxy-N-(2-{5-[(methylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)propanamide](/img/structure/B5019991.png)